molecular formula C27H20N2O B5001200 4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline

4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline

カタログ番号 B5001200
分子量: 388.5 g/mol
InChIキー: GDMNKPWKYXBCIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline, also known as PD153035, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a crucial role in cell signaling, and their dysregulation has been linked to the development and progression of various diseases, including cancer. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.

作用機序

4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, migration, and survival. This compound has been shown to be highly selective for EGFR, with minimal activity against other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, thereby reducing their metastatic potential. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

実験室実験の利点と制限

4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline has several advantages as a research tool, including its high selectivity for EGFR, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

将来の方向性

There are several future directions for research on 4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of this compound and to identify biomarkers that can predict its efficacy in cancer patients.

合成法

4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis typically starts with the preparation of 4-biphenylyloxyaniline, which is then reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is then further reacted with 2-aminobenzonitrile in the presence of a base to produce this compound.

科学的研究の応用

4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. Inhibition of EGFR activity by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

特性

IUPAC Name

2-(4-methylphenyl)-4-(4-phenylphenoxy)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O/c1-19-11-13-22(14-12-19)26-28-25-10-6-5-9-24(25)27(29-26)30-23-17-15-21(16-18-23)20-7-3-2-4-8-20/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMNKPWKYXBCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。